molecular formula C26H20Cl2O4 B11167820 7,9-bis[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7,9-bis[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11167820
M. Wt: 467.3 g/mol
InChI Key: RDMMEBVEOPFLLK-UHFFFAOYSA-N
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Description

7,9-bis[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound with the molecular formula C26H20Cl2O4 This compound is characterized by its complex structure, which includes a chromenone core and two chlorobenzyl ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-bis[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.

    Introduction of Chlorobenzyl Groups: The chlorobenzyl groups are introduced via an etherification reaction. This involves reacting the chromenone core with 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

7,9-bis[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

7,9-bis[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9-bis[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7,9-bis[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of 2-chlorobenzyl groups may confer distinct properties compared to other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H20Cl2O4

Molecular Weight

467.3 g/mol

IUPAC Name

7,9-bis[(2-chlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C26H20Cl2O4/c27-21-10-3-1-6-16(21)14-30-18-12-23(31-15-17-7-2-4-11-22(17)28)25-19-8-5-9-20(19)26(29)32-24(25)13-18/h1-4,6-7,10-13H,5,8-9,14-15H2

InChI Key

RDMMEBVEOPFLLK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C(=CC(=C3)OCC4=CC=CC=C4Cl)OCC5=CC=CC=C5Cl

Origin of Product

United States

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